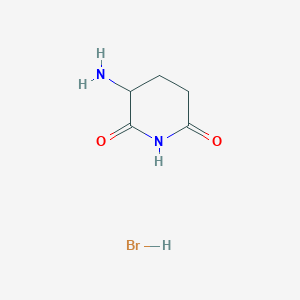

3-Aminopiperidine-2,6-dione hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.BrH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGRLXLAQOHQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Faced Scaffold: An In-depth Technical Guide to the Biological Activity of 3-Aminopiperidine-2,6-dione and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-aminopiperidine-2,6-dione scaffold, a core component of thalidomide and its analogs (lenalidomide and pomalidomide), represents a paradigm shift in drug discovery. Initially marred by tragic teratogenic effects, this chemical entity has been repurposed into a powerful therapeutic platform, primarily for hematological malignancies. This guide delves into the intricate molecular mechanisms underpinning the diverse biological activities of these compounds. We will explore their function as "molecular glues," their modulation of the ubiquitin-proteasome system, and the downstream consequences on immunomodulation, angiogenesis, and cell proliferation. This document provides a comprehensive resource for researchers, offering detailed experimental protocols and insights into the structure-activity relationships that govern the efficacy and specificity of these remarkable molecules.

Introduction: From Pariah to Paradigm

The story of the 3-aminopiperidine-2,6-dione ring system is one of redemption in medicinal chemistry. Its most infamous representative, thalidomide, was withdrawn from the market in the 1960s due to its devastating teratogenicity[1]. However, subsequent research unveiled its potent anti-inflammatory and immunomodulatory properties, leading to its re-emergence for treating conditions like erythema nodosum leprosum and multiple myeloma[1][2]. This revival spurred the development of analogs, lenalidomide and pomalidomide, with improved potency and distinct clinical profiles[2][3].

These compounds, collectively known as immunomodulatory drugs (IMiDs®), do not follow the traditional lock-and-key model of enzyme inhibition. Instead, they function as "molecular glues," a novel class of therapeutics that induce or stabilize protein-protein interactions[4]. This guide will dissect the core mechanism of action, focusing on the recruitment of neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their targeted degradation and the subsequent pleiotropic biological effects.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action for 3-aminopiperidine-2,6-dione derivatives is their ability to bind to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex[1][5]. This binding event remodels the substrate-binding surface of CRBN, creating a novel interface that recruits proteins not normally targeted by this E3 ligase. These newly recruited proteins are termed "neosubstrates"[1].

The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome. This targeted protein degradation is the primary driver of the therapeutic effects of IMiDs®. Two of the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[5][6][7].

Figure 1: The "Molecular Glue" Mechanism of 3-Aminopiperidine-2,6-dione Derivatives.

Downstream Consequences of Neosubstrate Degradation

The degradation of IKZF1 and IKZF3 has profound effects on both malignant cells and the immune system.

-

Anti-Myeloma Effects: IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and interferon regulatory factor 4 (IRF4), ultimately inducing cell cycle arrest and apoptosis[5].

-

Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation by IMiDs® leads to increased IL-2 production, which in turn enhances the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells[2][8][9]. This T-cell co-stimulation is a hallmark of the immunomodulatory activity of these compounds.

-

Anti-inflammatory Effects: 3-Aminopiperidine-2,6-dione derivatives also exhibit anti-inflammatory properties, most notably through the inhibition of tumor necrosis factor-alpha (TNF-α) production from monocytes[2][10]. The precise mechanism of TNF-α inhibition is complex and may be partially independent of neosubstrate degradation, although CRBN is still implicated[2].

Figure 2: Key Downstream Biological Effects of IMiD®-mediated Neosubstrate Degradation.

Structure-Activity Relationship (SAR)

Subtle modifications to the 3-aminopiperidine-2,6-dione scaffold can dramatically alter the neosubstrate specificity and overall biological activity of the resulting derivative. The glutarimide moiety is essential for binding to the tri-tryptophan pocket of CRBN[4]. The phthalimide portion, however, is the primary determinant of neosubstrate recognition[11].

For instance, the presence of an amino group at the 4-position of the phthalimide ring in lenalidomide and pomalidomide enhances their affinity for CRBN and their potency in degrading IKZF1 and IKZF3 compared to thalidomide[3]. Furthermore, lenalidomide, but not thalidomide or pomalidomide, can efficiently degrade casein kinase 1α (CK1α), a neosubstrate implicated in the treatment of myelodysplastic syndrome with deletion of chromosome 5q[1]. This difference is attributed to steric hindrance caused by the carbonyl group on the phthalimide ring of thalidomide and pomalidomide[11].

| Derivative | Key Structural Feature | Primary Neosubstrates | Relative Potency (IKZF1/3 Degradation) |

| Thalidomide | Phthalimide ring | IKZF1, IKZF3, SALL4 | + |

| Lenalidomide | 4-amino-phthalimide ring | IKZF1, IKZF3, CK1α | ++ |

| Pomalidomide | 4-amino-phthalimide ring, additional carbonyl | IKZF1, IKZF3 | +++ |

Table 1: Structure-Activity Relationship of Key 3-Aminopiperidine-2,6-dione Derivatives.

Therapeutic Applications

The unique mechanism of action of 3-aminopiperidine-2,6-dione derivatives has led to their successful application in several clinical settings, primarily in hematologic malignancies.

-

Multiple Myeloma (MM): Lenalidomide and pomalidomide, often in combination with dexamethasone and other anti-myeloma agents, are cornerstones of treatment for both newly diagnosed and relapsed/refractory MM[1][5][12]. Their dual action of directly killing myeloma cells and enhancing the anti-tumor immune response contributes to their efficacy.

-

Myelodysplastic Syndromes (MDS): Lenalidomide is particularly effective in patients with MDS with a deletion of the long arm of chromosome 5 (del(5q)), a subtype characterized by haploinsufficiency of the CK1α gene[1]. The lenalidomide-induced degradation of the remaining CK1α protein is synthetically lethal to these cancer cells.

-

Other Hematological Malignancies: The therapeutic potential of these compounds is being explored in other B-cell malignancies, such as lymphoma[13].

Key Experimental Protocols

The following protocols provide a framework for characterizing the biological activity of 3-aminopiperidine-2,6-dione derivatives.

Western Blot for Neosubstrate Degradation

This protocol is designed to assess the degradation of IKZF1 and IKZF3 in multiple myeloma cell lines following treatment with a test compound.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S, H929)

-

Test compound (and vehicle control, e.g., DMSO)

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed multiple myeloma cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 4, 8, 24 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a compound to induce the ubiquitination of a neosubstrate in the presence of the CRL4^CRBN^ complex.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4^CRBN^ complex

-

Recombinant neosubstrate (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

Test compound (and vehicle control)

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blot reagents as described above

-

Anti-ubiquitin antibody

Procedure:

-

Assemble the ubiquitination reaction mixture containing E1, E2, CRL4^CRBN^, neosubstrate, ubiquitin, and reaction buffer on ice.

-

Add the test compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting.

-

Probe the membrane with an anti-neosubstrate antibody to detect higher molecular weight ubiquitinated species (a ladder or smear) and with an anti-ubiquitin antibody for confirmation.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

This protocol measures the mRNA levels of IL-2 and TNF-α in peripheral blood mononuclear cells (PBMCs) or a relevant cell line to assess the immunomodulatory and anti-inflammatory effects of a test compound.

Materials:

-

Human PBMCs or a suitable cell line (e.g., Jurkat for IL-2, THP-1 for TNF-α)

-

Test compound (and vehicle control)

-

Stimulating agent (e.g., PHA for IL-2, LPS for TNF-α)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for IL-2, TNF-α, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Isolate and culture the cells.

-

Pre-treat the cells with the test compound or vehicle control for a specified time.

-

Stimulate the cells with the appropriate agent (e.g., PHA or LPS).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

CRBN Knockout via CRISPR-Cas9

Generating a CRBN knockout cell line is essential for confirming that the observed biological effects of a compound are CRBN-dependent.

Materials:

-

Target cell line

-

CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting the CRBN gene

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

-

Reagents for single-cell cloning

-

Genomic DNA extraction kit

-

PCR primers flanking the gRNA target site

-

Sanger sequencing reagents

-

Western blot reagents to confirm loss of CRBN protein

Procedure:

-

Design and clone a gRNA targeting an early exon of the CRBN gene into a Cas9 expression vector.

-

Transfect the target cell line with the CRBN-targeting CRISPR-Cas9 plasmid.

-

Select for transfected cells using FACS (if the plasmid contains a fluorescent marker) or antibiotic selection.

-

Perform single-cell cloning to isolate individual cell colonies.

-

Expand the clonal populations.

-

Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the CRBN gene.

-

Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

-

Confirm the absence of CRBN protein expression in knockout clones by Western blotting.

-

Use the validated CRBN knockout cell line to test for the compound's activity, which should be abrogated in the absence of CRBN.

Conclusion and Future Directions

The 3-aminopiperidine-2,6-dione scaffold has ushered in a new era of targeted protein degradation. The ability of these "molecular glues" to reprogram the substrate specificity of the CRBN E3 ubiquitin ligase has provided a powerful strategy for eliminating disease-driving proteins that were previously considered "undruggable." The clinical success of lenalidomide and pomalidomide in multiple myeloma is a testament to the potential of this therapeutic modality.

Future research will likely focus on several key areas:

-

Expanding the Neosubstrate Landscape: Identifying new neosubstrates for existing and novel CRBN-binding compounds will open up new therapeutic avenues for a wider range of diseases.

-

Rational Design of Selective Degraders: A deeper understanding of the structural basis for neosubstrate recognition will enable the rational design of molecular glues with improved selectivity, thereby minimizing off-target effects and enhancing the therapeutic window.

-

Overcoming Resistance: Investigating the mechanisms of resistance to IMiDs®, which can involve mutations in CRBN or its downstream targets, will be crucial for developing next-generation therapies and combination strategies.

-

Beyond Cancer: The immunomodulatory and anti-inflammatory properties of these compounds suggest their potential utility in a variety of non-oncological indications, such as autoimmune and inflammatory diseases.

References

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.

-

Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Medicinal Chemistry.

-

Application Notes and Protocols for In Vitro Ubiquitination Assay with a Thalidomide-Based PROTAC. BenchChem.

-

Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.

-

Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood.

-

Application Notes: In Vitro Ubiquitination Assay with CRBN-Recruiting PROTACs. BenchChem.

-

Lenalidomide induces degradation of IKZF1 and IKZF3. OncoImmunology.

-

Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. International Journal of Molecular Sciences.

-

Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells. bioRxiv.

-

Mechanism of degrader-targeted protein ubiquitinability. Nature Chemical Biology.

-

Quantitative Real Time PCR Protocol. Stack Lab.

-

CRBN CRISPR Knockout and Activation Products (m). Santa Cruz Biotechnology.

-

Lenalidomide induces degradation of IKZF1 and IKZF3. Dana-Farber Cancer Institute.

-

Protocol for RT-qPCR. McGill University.

-

CRBN CRISPR/Cas9 KO Plasmid (h). Santa Cruz Biotechnology.

-

RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io.

-

In Vitro Protein Ubiquitination Assay. Springer Nature Experiments.

-

A Comparative Guide: The Dual-Action PROTAC BSJ-02-162 Versus Selective IKZF1/3 Degraders. BenchChem.

-

An In-depth Technical Guide on the Mechanism of Action of Thalidomide Analogs as Molecular Glues. BenchChem.

-

Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science.

-

Does thalidomide affect IL-2 response and production? Transplantation.

-

Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Creative Biogene.

-

Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways. Nuclear Receptor Signaling.

-

The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. CLYTE Technologies.

-

Lenalidomide induces degradation of IKZF1 and IKZF3. ResearchGate.

-

The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Journal of Immunology.

-

Streamlined Set-up and Access to Multiple Read-out Options for Research in Oncology. LabOnline.

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma.

-

Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science.

-

Thalidomide-based inhibitor for TNF-α: designing and Insilico evaluation. ResearchGate.

-

Protocol for In Vitro Ubiquitin Conjugation Reaction. R&D Systems.

-

CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol.

-

Immunomodulatory drugs (IMiDs) increase the production of IL-2 from stimulated T cells by increasing PKC-theta activation and enhancing the DNA-binding activity of AP-1 but not NF-kappaB, OCT-1, or NF-AT. Journal of Immunology.

-

Thalidomide's ability to augment the synthesis of IL-2 in vitro in HIV-infected patients is associated with the percentage of CD4+ cells in their blood. International Journal of Immunopharmacology.

-

Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues. Chirality.

-

Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. The Journal of Cell Biology.

-

Thalidomide and its analogues have distinct and opposing effects on TNF-alpha and TNFR2 during co-stimulation of both CD4(+) and CD8(+) T cells. Clinical & Experimental Immunology.

-

HTRF - Guide to homogeneous time resolved fluorescence. Revvity.

-

Application Note: A Step-by-Step Guide to Ternary Complex Formation Assays. BenchChem.

-

Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols.

-

Thalidomide and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma. Blood.

-

Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. ResearchGate.

-

IMiD compounds affect CD34 + cell fate and maturation via CRBN-induced IKZF1 degradation. Blood.

-

Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease. Gut.

-

Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. Journal of Experimental Medicine.

-

(PDF) Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. ResearchGate.

-

Cereblon Ternary Complex PROTAC Assay Service. Reaction Biology.

Sources

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione as a Building Block for PROTACs

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable."[1] At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins.[2][3] A critical component in the design of many successful PROTACs is the 3-aminopiperidine-2,6-dione scaffold, the core structure of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[][5][6] These molecules function as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, making the 3-aminopiperidine-2,6-dione moiety an invaluable building block for PROTAC development.[][6][7]

This technical guide provides a comprehensive overview of the 3-aminopiperidine-2,6-dione core, its mechanism of action in recruiting CRBN, and its strategic implementation in the design and synthesis of effective PROTACs.

The Central Role of Cereblon (CRBN) in Targeted Protein Degradation

CRBN is the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[][8][9] The groundbreaking discovery that thalidomide and its analogs bind directly to CRBN unlocked the understanding of their therapeutic effects and paved the way for their use in TPD.[8][10] The binding of IMiDs to CRBN allosterically modulates the E3 ligase complex, altering its substrate specificity and leading to the ubiquitination and subsequent degradation of so-called "neosubstrates" like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][5][9][11]

PROTACs leverage this naturally occurring process in a highly targeted manner. By chemically linking a CRBN-binding moiety, such as a 3-aminopiperidine-2,6-dione derivative, to a ligand for a protein of interest (POI), a PROTAC can induce the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[12][13] This proximity-induced event triggers the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2][]

Mechanism of Action: The PROTAC-Induced Ternary Complex

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[12][13] This complex brings the E3 ligase and the target protein into close proximity, facilitating the ubiquitination cascade. The efficiency of this process is influenced by several factors, including the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.[13]

dot

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Strategies for Incorporating 3-Aminopiperidine-2,6-dione into PROTACs

The versatility of the 3-aminopiperidine-2,6-dione scaffold allows for various synthetic approaches to incorporate it into PROTACs. The choice of synthetic route often depends on the desired linker attachment point and the overall PROTAC design.

Common Starting Materials and Intermediates

The synthesis of CRBN-recruiting PROTACs typically begins with a functionalized 3-aminopiperidine-2,6-dione derivative. Commercially available starting materials include:

-

3-Aminopiperidine-2,6-dione hydrochloride: A common and versatile starting point.[15][16][17]

-

Thalidomide, Lenalidomide, and Pomalidomide: These can be chemically modified to introduce a linker attachment point.[5][6]

Linker Attachment Points

The point at which the linker is attached to the 3-aminopiperidine-2,6-dione moiety is a critical design parameter that can significantly impact the stability and efficacy of the resulting PROTAC.[18] Different attachment points can alter the orientation of the recruited E3 ligase relative to the target protein in the ternary complex.[18] Common linker attachment strategies involve modification of the phthalimide ring of thalidomide and its analogs.[5]

dot

Caption: Common linker attachment points on the thalidomide scaffold.

Representative Synthetic Protocol: Synthesis of a Lenalidomide-Based PROTAC

This protocol outlines a general strategy for synthesizing a PROTAC using a lenalidomide derivative.

Step 1: Functionalization of Lenalidomide for Linker Attachment

-

Starting Material: Lenalidomide.

-

Reaction: Introduction of a reactive handle, such as an alkyne or azide, onto the phthalimide ring. This can be achieved through various organic reactions, such as Sonogashira or Suzuki coupling, following the installation of a suitable leaving group (e.g., a halogen) on the phthalimide ring.[1] Alternatively, nucleophilic aromatic substitution can be employed.

-

Purification: The functionalized lenalidomide derivative is purified using standard techniques like column chromatography.

Step 2: Synthesis of the Linker and Target-Binding Moiety

-

Linker Synthesis: A linker with complementary reactive groups (e.g., an azide to react with an alkyne) is synthesized. Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[6]

-

Conjugation to Target Ligand: The linker is conjugated to the ligand for the protein of interest.

Step 3: PROTAC Assembly via Click Chemistry

-

Reaction: The functionalized lenalidomide derivative and the linker-target ligand conjugate are reacted together using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[19]

-

Purification: The final PROTAC is purified by preparative HPLC.

-

Characterization: The structure and purity of the PROTAC are confirmed by LC-MS and NMR.

Characterization of 3-Aminopiperidine-2,6-dione-Based PROTACs

A comprehensive suite of assays is essential to characterize the biological activity of newly synthesized PROTACs.

Biochemical and Biophysical Assays

These assays are crucial for quantifying the binding interactions that underpin PROTAC function.

| Assay | Purpose | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | To measure the kinetics and affinity of binary (PROTAC-CRBN, PROTAC-POI) and ternary complex formation.[12] | KD (dissociation constant), kon (association rate), koff (dissociation rate) |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding interactions.[13] | KD, ΔH (enthalpy), ΔS (entropy) |

| Fluorescence Polarization (FP) | A competitive binding assay to determine the binding affinity of the PROTAC to the E3 ligase or target protein.[20] | IC50, Ki |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | To measure the proximity of the E3 ligase and the target protein in the presence of the PROTAC.[21] | TR-FRET ratio |

Cellular Assays

Cell-based assays are critical for evaluating the ability of a PROTAC to induce the degradation of the target protein in a physiological context.

Protocol: Western Blotting for Protein Degradation

-

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Other Important Cellular Assays:

-

NanoBRET™ and HaloTag® Assays: Live-cell assays to measure ternary complex formation and protein degradation kinetics in real-time.[22]

-

Quantitative Mass Spectrometry (Proteomics): To assess the global effects of the PROTAC on the cellular proteome and confirm the selectivity of target protein degradation.[20]

-

Cell Viability/Proliferation Assays: To determine the functional consequences of target protein degradation on cellular processes.

Case Studies of Successful CRBN-Based PROTACs

The 3-aminopiperidine-2,6-dione scaffold has been instrumental in the development of several clinically advanced PROTACs.

-

ARV-110 and ARV-471: These are orally bioavailable PROTACs targeting the Androgen Receptor (AR) and Estrogen Receptor (ER), respectively, for the treatment of prostate and breast cancer. Both utilize a CRBN-recruiting moiety.[7][23]

-

dBET1 and ARV-825: These PROTACs target the BET bromodomain protein BRD4 for degradation and have shown potent anti-cancer activity in preclinical models.[24] dBET1 links the BET inhibitor JQ1 to thalidomide.[24]

Future Directions and Conclusion

The 3-aminopiperidine-2,6-dione scaffold remains a cornerstone of PROTAC design due to its well-characterized interaction with CRBN and favorable drug-like properties.[] Future research will likely focus on:

-

Expanding the repertoire of CRBN-based PROTACs: Targeting a wider range of disease-relevant proteins.

-

Developing novel CRBN binders: To improve selectivity and overcome potential resistance mechanisms.[25]

-

Optimizing linker chemistry: To fine-tune the properties of the ternary complex and enhance degradation efficiency.[18]

References

-

Characterising PROTAC ternary complex formation using SPR - o2h discovery website. (2024-08-20). Retrieved from [Link]

-

Protein Degradation Assays - PROTAC Screening - Reaction Biology. Retrieved from [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

-

Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations - bioRxiv. (2025-04-17). Retrieved from [Link]

-

A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. Retrieved from [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20). Retrieved from [Link]

-

Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. Retrieved from [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. Retrieved from [Link]

-

Exploring and characterizing ternary complex formation. Depiction of... - ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Glutarimide Ligands for the E3 Ligase Substrate Receptor Cereblon (CRBN): Investigation of Their Binding Mode and Antiproliferative Effects Against Myeloma Cell Lines | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC - NIH. Retrieved from [Link]

-

Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC - PubMed Central. Retrieved from [Link]

-

Discovery of E3 Ligase Ligands for Target Protein Degradation - MDPI. Retrieved from [Link]

-

Protein degraders - from thalidomide to new PROTACs - PubMed. (2024-04-29). Retrieved from [Link]

-

Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC. (2023-03-02). Retrieved from [Link]

-

Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed. (2025-07-18). Retrieved from [Link]

-

Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. Retrieved from [Link]

-

Thalidomide inhibits E3 ubiquitin ligase activity of the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

-

Retrieved from [Link]

-

-

Commonly utilized thalidomide-derived CRBN ligands and possible linker... - ResearchGate. Retrieved from [Link]

-

Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. (2025-07-30). Retrieved from [Link]

-

Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC - NIH. Retrieved from [Link]

-

Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1 | Request PDF - ResearchGate. (2025-11-14). Retrieved from [Link]

-

Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - NIH. (2022-09-01). Retrieved from [Link]

-

Discovery And Diversion of E3 Ligases that Recognize and Remove Damaged Proteins in Cancer. Retrieved from [Link]

-

Examples of CRBN ligand-based PROTACs. - ResearchGate. Retrieved from [Link]

-

(PDF) Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. Retrieved from [Link]

-

The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment - ResearchGate. (2025-04-19). Retrieved from [Link]

-

Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PubMed Central. Retrieved from [Link]

-

Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) - MDPI. Retrieved from [Link]

- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com. (2018-05-11).

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC. Retrieved from [Link]

-

CAS No : 24666-56-6 | Product Name : 3-Aminopiperidine-2,6-dione Hydrochloride. Retrieved from [Link]

-

3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem. Retrieved from [Link]

-

3-Aminopiperidine-2,6-dione Hydrochloride | CAS 24666-56-6 - Veeprho. Retrieved from [Link]

- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.

-

Structure of the human cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. | Literature citations | UniProt. (2014-01-01). Retrieved from [Link]

Sources

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. lifesensors.com [lifesensors.com]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. themarkfoundation.org [themarkfoundation.org]

- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. o2hdiscovery.co [o2hdiscovery.co]

- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 3-Aminopiperidine-2,6-dione hydrochloride salt | 24666-56-6 | FA11978 [biosynth.com]

- 17. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protein Degradation and PROTACs [worldwide.promega.com]

- 23. researchgate.net [researchgate.net]

- 24. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Key research papers on 3-Aminopiperidine-2,6-dione hydrobromide

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrobromide: A Cornerstone of Modern Immunomodulatory Therapies

For inquiries into the synthesis and application of cutting-edge pharmaceuticals, few intermediates command as much significance as this compound. This chiral molecule is the linchpin in the synthesis of immunomodulatory drugs (IMiDs), a class of therapeutics that has revolutionized the treatment of hematological cancers. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, mechanism of action, and critical quality attributes of this pivotal compound.

The Strategic Importance of a Chiral Core

This compound serves as the foundational chiral building block for blockbuster drugs such as lenalidomide and pomalidomide.[1][2][3] These agents are analogues of thalidomide and are indispensable in the clinical management of multiple myeloma and other B-cell malignancies.[4][5] The therapeutic efficacy of these drugs is intrinsically linked to the specific stereochemistry of the 3-aminopiperidine-2,6-dione moiety, which dictates their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][7] This interaction is the initiating event in a cascade that leads to the targeted degradation of specific proteins, a mechanism central to the drugs' anti-neoplastic and immunomodulatory effects.[8][9][10]

Synthesis and Physicochemical Profile

The production of enantiomerically pure 3-Aminopiperidine-2,6-dione is a critical manufacturing step that directly impacts the final drug product's safety and efficacy. The hydrobromide salt is often preferred due to its crystalline nature and stability, which are advantageous for pharmaceutical processing.

A Robust Synthetic Pathway

A common and efficient method for the synthesis of (S)-3-Aminopiperidine-2,6-dione hydrobromide starts from L-glutamine. This approach is favored for its use of an inexpensive and readily available chiral starting material.[11][12]

Experimental Protocol: Synthesis from L-Glutamine

-

Protection of the Amino Group: L-glutamine is first protected, for example, with a benzyloxycarbonyl (Cbz) group, to prevent unwanted side reactions in subsequent steps. This is a standard strategy in peptide and amino acid chemistry to ensure regioselectivity.

-

Cyclization: The protected L-glutamine is then subjected to a cyclization reaction, often using a dehydrating agent or a coupling reagent, to form the piperidine-2,6-dione ring. This intramolecular reaction is thermodynamically favored due to the formation of a stable six-membered ring.

-

Deprotection: The protecting group is removed to yield the free amine. In the case of a Cbz group, this is typically achieved by catalytic hydrogenation, which is a clean and efficient method.[13]

-

Salt Formation: The resulting free base is then treated with hydrobromic acid to form the stable this compound salt, which can be easily isolated and purified by crystallization.

Caption: Mechanism of IMiD-induced targeted protein degradation.

Rigorous Quality Control for Pharmaceutical Application

The purity and enantiomeric integrity of this compound are non-negotiable for its use as a pharmaceutical intermediate. A comprehensive suite of analytical methods is employed to ensure its quality.

Experimental Protocol: Quality Control Workflow

-

Identity Confirmation: The identity of the compound is confirmed using a combination of techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Mass Spectrometry (MS) confirms the molecular weight.

-

Purity Assessment: The chemical purity is determined by High-Performance Liquid Chromatography (HPLC) with UV detection. [14]This method separates the main compound from any process-related impurities or degradation products.

-

Enantiomeric Purity: The enantiomeric excess (e.e.) is a critical quality attribute. It is determined using chiral HPLC, which employs a chiral stationary phase to separate the (S) and (R) enantiomers. [15]An e.e. of >99.5% is typically required.

-

Residual Solvents: Gas Chromatography (GC) is used to quantify any residual solvents from the synthesis process, ensuring they are below the limits specified by regulatory guidelines.

-

Elemental Analysis: This technique confirms the elemental composition (C, H, N, Br) of the compound, providing further evidence of its purity and identity.

Caption: A comprehensive quality control workflow for pharmaceutical-grade material.

Future Perspectives

3-Aminopiperidine-2,6-dione and its derivatives represent a powerful platform for the development of novel therapeutics based on targeted protein degradation. [16][17]The insights gained from the study of IMiDs are now being applied to the design of proteolysis-targeting chimeras (PROTACs) and other molecular glues for a wide range of diseases beyond oncology. The continued availability of high-quality this compound will be essential to fuel these exciting new avenues of research and drug development.

References

-

Gribble, G. W. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia & Lymphoma, 51(10), 1839-1848. [Link]

-

Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. [Link]

-

Lu, G., Middleton, R. E., Sun, H., Naniong, M., Ott, C. J., Mitsiades, C. S., ... & Kaelin, W. G. (2014). The myeloma drug lenalidomide promotes the ubiquitination and degradation of Ikaros and Aiolos. Science, 343(6168), 305-309. [Link]

-

Bjorklund, C. C., Lu, L., Kang, J., Hagner, P. R., Havens, C. G., Amatangelo, M., ... & Chopra, R. (2015). Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma. Haematologica, 100(8), e329. [Link]

-

Ebert, B. L., & Golub, T. R. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(7), e941742. [Link]

-

Krönke, J., & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science Signaling, 7(321), pe13. [Link]

-

Gandhi, A. K., Kang, J., Havens, C. G., Wakem, M., Schafer, P., & Chopra, R. (2021). Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. Frontiers in Immunology, 12, 636121. [Link]

-

Quach, H., Ritchie, D., Stewart, A. K., Neeson, P., Harrison, S., Smyth, M. J., & Prince, H. M. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22-32. [Link]

-

HealthTree Foundation. (2018). How Immunomodulators Work in Multiple Myeloma. [Link]

-

He, S., Zhou, H., & Zou, L. (2019). Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma. Acta Biochimica et Biophysica Sinica, 51(6), 564-576. [Link]

-

IndiaMART. 3 Amino-piperidine-2,6-dione hydrochloride (Lenalidomide Intermediate). [Link]

-

Zhang, Z., Li, P., Wang, M., Zhang, Y., Wu, B., Tao, Y., ... & Chen, Y. (2022). (S)‐3‐aminopiperidine‐2, 6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal, 289(12), 3467-3478. [Link]

-

Contente, M. L., Guidi, B., Conti, P., & Romano, D. (2020). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 16(1), 220-227. [Link]

-

Zhang, Z. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45078804, (R)-3-Amino-piperidine-2,6-dione. [Link]

-

Wikipedia. Von Hippel–Lindau tumor suppressor. [Link]

-

Lisztwan, J., Imbert, G., Wirbelauer, C., Gstaiger, M., & Krek, W. (1999). The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity. Genes & development, 13(14), 1822-1833. [Link]

-

Tyers, M., & Rottapel, R. (1999). VHL: a very hip ligase. Proceedings of the National Academy of Sciences, 96(22), 12230-12232. [Link]

-

Lisztwan, J., Imbert, G., Wirbelauer, C., Gstaiger, M., & Krek, W. (1999). The Von Hippel-Lindau Tumor Suppressor Protein Is a Component of an E3 Ubiquitin-Protein Ligase Activity. Genes & Development, 13(14), 1822-1833. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134548, 3-Aminopiperidine-2,6-dione hydrochloride. [Link]

-

JensenLab. VHL. [Link]

- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.

-

SciSpace. (2017). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link]

-

Long, Z. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

-

Veeprho. Lenalidomide (3-Aminopiperidine-2-6-dione HCl). [Link]

- Google Patents. (2020).

- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Shandong Huayang Pharmaceutical Co., Ltd. 3-aminopiperidine-2,6-dione hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. [Link]

-

Huang, D., Shen, C., Wang, J., Zhang, Y., & Li, J. (2016). New synthesis route for the preparation of pomalidomide. Synthetic Communications, 46(10), 868-872. [Link]

-

Wang, S., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, R., ... & Xu, Y. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2, 6-dioxopiperidin-3-yl) isoquinoline-1, 3 (2 H, 4 H)-dione derivatives as cereblon modulators. Journal of medicinal chemistry, 63(7), 3727-3742. [Link]

- Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 216326, Lenalidomide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 3-Aminopiperidine-2,6-dione: A Guide for Researchers and Manufacturers. [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. veeprho.com [veeprho.com]

- 3. sdhypharma.com [sdhypharma.com]

- 4. How Immunomodulators Work in Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]

- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beyondspringpharma.com [beyondspringpharma.com]

- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 12. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 13. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 3-Aminopiperidine-2,6-dione Hydrobromide

Introduction

3-Aminopiperidine-2,6-dione, a derivative of glutarimide, is a molecule of significant interest to the pharmaceutical and drug development sectors.[1][2] It serves as the core pharmacophore for a class of groundbreaking immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide.[3][4] These drugs are pivotal in the treatment of various cancers, such as multiple myeloma. The precise structure and purity of this building block are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.

This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for 3-Aminopiperidine-2,6-dione hydrobromide. It is designed to equip researchers, analytical scientists, and process chemists with the expertise to interpret this data, understand the underlying principles, and apply field-proven methodologies for unambiguous structural confirmation and purity assessment. While much of the available literature pertains to the hydrochloride salt, the spectroscopic principles and expected patterns are directly translatable to the hydrobromide salt, with minor predictable variations in the mass spectrum.[5]

Molecular Structure and Physicochemical Properties

A complete understanding of the spectroscopic data begins with the molecule's fundamental structure and properties. The piperidine-2,6-dione core forms a rigid cyclic imide system, with a chiral center at the C3 position bearing the amino group. In the hydrobromide salt, this primary amine is protonated, forming an ammonium bromide salt, which significantly influences its solubility and spectroscopic characteristics.

Diagram 1: Chemical Structure of this compound

A 2D representation of the protonated structure.

| Property | Value | Source |

| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrobromide | N/A |

| CAS Number | 90802-45-2 | N/A |

| Molecular Formula | C₅H₉BrN₂O₂ | N/A |

| Molecular Weight | 209.04 g/mol | N/A |

| Monoisotopic Mass | 207.9847 Da | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like 3-aminopiperidine-2,6-dione, ¹H and ¹³C NMR are indispensable for confirming its identity and assessing purity.

Expertise in Action: Why NMR is Foundational The power of NMR lies in its ability to provide a complete atomic "map." Unlike techniques that only confirm mass or functional groups, NMR reveals the precise arrangement of atoms relative to one another. This is critical for distinguishing between isomers and identifying subtle structural changes or impurities that could have profound biological consequences. The choice of a high-field instrument (e.g., 400 MHz or higher) is deliberate; it provides superior signal dispersion, simplifying the interpretation of complex spin-spin coupling patterns inherent in the molecule's methylene protons.[5]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a quantitative count of protons in distinct chemical environments. In the hydrobromide salt, the protonated amine group (-NH₃⁺) and the two electron-withdrawing carbonyl groups significantly influence the chemical shifts of adjacent protons, shifting them downfield.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

|---|---|---|---|---|

| N-H (Imide) | ~11.0 | Broad Singlet | 1H | The acidic imide proton is typically deshielded and appears far downfield. |

| N-H₃⁺ (Ammonium) | ~8.5 | Broad Singlet | 3H | The protons of the ammonium salt are exchangeable and appear as a broad signal. |

| C3-H (Methine) | ~4.0 - 4.2 | Multiplet (dd) | 1H | This proton is adjacent to the electron-withdrawing ammonium group and a carbonyl, causing a significant downfield shift. |

| C4-H₂ (Methylene) | ~2.6 - 2.8 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center, leading to complex splitting. |

| C5-H₂ (Methylene) | ~2.0 - 2.2 | Multiplet | 2H | These protons are further from the electron-withdrawing groups and appear more upfield. |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. The carbonyl carbons are the most deshielded, appearing significantly downfield.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|

| C2, C6 (Carbonyls) | ~170 - 175 | The two imide carbonyl carbons are in a highly deshielded environment.[5] |

| C3 (Methine) | ~50 - 55 | The carbon atom bonded to the nitrogen of the ammonium group. |

| C4 (Methylene) | ~30 - 35 | Aliphatic carbon adjacent to the methine. |

| C5 (Methylene) | ~20 - 25 | The most upfield aliphatic carbon in the ring.[5] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar salts and its high boiling point. It also shifts the residual water peak away from key analyte signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220 ppm and a longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons (though none are present here, it is good practice for carbonyls). A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).

Diagram 2: NMR Analysis Workflow

A streamlined workflow for acquiring and interpreting NMR data.

Mass Spectrometry (MS) Analysis: Confirming Molecular Identity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, its primary roles are to confirm the molecular weight of the parent molecule and to provide structural information through fragmentation analysis.

Expertise in Action: Choosing the Right Ionization Technique Electrospray Ionization (ESI) is the method of choice for this compound.[3][4] As a pre-charged, polar salt, it is perfectly suited for ESI, which involves the creation of ions from a solution. This "soft" ionization technique typically keeps the molecule intact, allowing for the clear observation of the molecular ion. Operating in positive ion mode is logical, as the molecule readily accepts a proton (or in this case, is already protonated).

Expected Mass Spectrum (ESI+)

In the ESI positive ion mode, the hydrobromide salt will dissociate in solution. The detected species will be the protonated free amine, [C₅H₈N₂O₂ + H]⁺.

Expected MS Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Observation |

|---|

| [M+H]⁺ | [C₅H₉N₂O₂]⁺ | 129.0658 | This is the expected molecular ion peak for the free amine. High-Resolution MS (HRMS) should detect this mass with high accuracy (<5 ppm error). |

Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragments provide a "fingerprint" that helps confirm the molecular structure.

Diagram 3: Proposed ESI-MS/MS Fragmentation Pathway

Key fragmentation steps for structural confirmation.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, leading to a fragment at m/z 112.[6]

-

Loss of Isocyanic Acid (HNCO): The glutarimide ring can fragment via the loss of isocyanic acid.

-

Decarbonylation: Loss of carbon monoxide (CO) from the ring structure is also a plausible fragmentation step.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. Causality: Acetonitrile promotes efficient spraying, while water ensures solubility. Formic acid aids in protonation and improves signal intensity in positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Ion Trap).

-

Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-300 to observe the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z ~129.07 and apply collision energy to induce fragmentation. Acquire the product ion spectrum.

-

Data Analysis: Compare the accurate mass measurement of the parent ion with the theoretical mass. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic characterization comes from integrating all available data.

-

NMR confirms the framework: The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, the presence of the imide and ammonium protons, and the connectivity of the piperidine ring.

-

MS confirms the mass: The HRMS data provides an exact mass, confirming the elemental formula (C₅H₈N₂O₂) of the core molecule with high confidence.

-

MS/MS validates the structure: The fragmentation pattern observed in the MS/MS spectrum corresponds to the logical breakdown of the structure confirmed by NMR.

Together, these techniques provide a self-validating system. The NMR shows how the atoms are connected, and the MS/MS shows that the molecule breaks apart in a way that is only possible with that specific arrangement. This comprehensive analysis provides an unambiguous and robust confirmation of the identity and structure of this compound, a critical step in the development of life-saving therapeutics.

References

-

MDPI. (2023, October 5). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Available at: [Link]

-

SpectraBase. Glutarimide. Available at: [Link]

-

National Institutes of Health (NIH). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Available at: [Link]

-

ResearchGate. (PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Available at: [Link]

-

National Institutes of Health (NIH). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Available at: [Link]

-

PubChem. 3-Aminopiperidine-2,6-dione hydrochloride. Available at: [Link]

-

ResearchGate. 1H-NMR (A) and13C (B) spectra of glutaryl-LND derivative. Available at: [Link]

-

National Institutes of Health (NIH). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis Protocol for 3-Aminopiperidine-2,6-dione Hydrobromide: A Key Intermediate for Immunomodulatory Agents

Introduction

3-Aminopiperidine-2,6-dione, a derivative of glutamine, serves as a critical chiral building block in the synthesis of a class of potent immunomodulatory drugs, including lenalidomide and pomalidomide.[1] These agents are cornerstones in the treatment of hematological malignancies such as multiple myeloma. The therapeutic activity of these drugs is intrinsically linked to the stereochemistry and structural integrity of the 3-aminopiperidine-2,6-dione core, which facilitates binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, a mechanism known as targeted protein degradation.

Given its pharmaceutical significance, robust and scalable synthetic routes to 3-aminopiperidine-2,6-dione and its salts are of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed, three-step protocol for the synthesis of 3-aminopiperidine-2,6-dione hydrobromide, commencing from the readily available and inexpensive starting material, L-glutamine. The described methodology employs a carbobenzyloxy (Cbz) protecting group strategy, followed by a cyclization and a subsequent deprotection/salt formation step. Each step has been designed to be high-yielding and amenable to standard laboratory equipment.

Overall Synthetic Scheme

The synthesis of this compound from L-glutamine is a three-step process:

-

Protection: The primary amine of L-glutamine is protected with a carbobenzyloxy (Cbz) group.

-

Cyclization: The N-Cbz-L-glutamine is cyclized to form the piperidine-2,6-dione ring.

-

Deprotection and Salt Formation: The Cbz protecting group is removed under acidic conditions, and the hydrobromide salt is concurrently formed.

Caption: Overall workflow for the synthesis of 3-Aminopiperidine-2,6-dione HBr.

Materials and Methods

Materials

| Reagent | Grade | Supplier |

| L-Glutamine | Reagent | Sigma-Aldrich |

| Benzyl Chloroformate (Cbz-Cl) | Reagent | Acros Organics |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Dioxane | Anhydrous | Sigma-Aldrich |

| Acetic Anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich |

| 30-35% Hydrogen Bromide in Acetic Acid | Technical Grade | Sigma-Aldrich |

| Diethyl Ether | ACS Grade | VWR |

| Ethyl Acetate | ACS Grade | VWR |

| Dichloromethane | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer.

-

Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Melting Point: Stuart SMP30 melting point apparatus.

-

pH Measurement: Mettler Toledo SevenCompact pH meter.

Experimental Protocol

Step 1: Synthesis of N-Carbobenzyloxy-L-glutamine (N-Cbz-L-glutamine)

This initial step protects the α-amino group of L-glutamine to prevent its participation in the subsequent cyclization reaction. The Schotten-Baumann reaction conditions, using a biphasic system with a mild inorganic base, are employed for this purpose.

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-glutamine (14.6 g, 100 mmol) in 100 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium bicarbonate (21 g, 250 mmol) in portions to the stirred solution. Ensure the temperature remains below 10 °C.

-

In a separate beaker, dissolve benzyl chloroformate (18.8 g, 110 mmol) in 50 mL of dioxane.

-

Add the benzyl chloroformate solution dropwise to the L-glutamine solution over 1 hour, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC (Mobile phase: Ethyl Acetate/Hexane/Acetic Acid = 5:4:1).

-

Once the reaction is complete, wash the mixture with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to pH 2 with 2M HCl. A white precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum to yield N-Cbz-L-glutamine.

Expected Yield: 85-92% Appearance: White crystalline solid

Step 2: Synthesis of N-Cbz-3-aminopiperidine-2,6-dione

This step involves an intramolecular cyclization of N-Cbz-L-glutamine to form the desired piperidine-2,6-dione ring system. Acetic anhydride serves as a dehydrating agent to facilitate this transformation.

Procedure:

-

Place the dried N-Cbz-L-glutamine (28.0 g, 100 mmol) in a 250 mL round-bottom flask.

-

Add acetic anhydride (50 mL, 530 mmol) to the flask.

-

Heat the mixture to 60-70 °C with stirring for 2-3 hours. The solid will gradually dissolve.

-

Monitor the reaction by TLC (Mobile phase: Ethyl Acetate/Hexane = 1:1).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

-

Stir for 1 hour to ensure complete hydrolysis of the excess acetic anhydride.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 100 mL) until the filtrate is neutral.

-

Recrystallize the crude product from a mixture of ethanol and water to afford pure N-Cbz-3-aminopiperidine-2,6-dione.

-

Dry the product under vacuum.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid

Step 3: Synthesis of this compound

In the final step, the Cbz protecting group is cleaved under strongly acidic conditions using hydrogen bromide in acetic acid. This method has the advantage of simultaneously forming the hydrobromide salt of the free amine, which often improves the crystallinity and stability of the final product.

Procedure:

-

To a 250 mL round-bottom flask, add N-Cbz-3-aminopiperidine-2,6-dione (26.2 g, 100 mmol).

-

Under a fume hood, add 100 mL of a 33% (w/w) solution of hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed.

-

Monitor the reaction by TLC (Mobile phase: Dichloromethane/Methanol = 9:1).

-

Upon completion, add 200 mL of diethyl ether to the reaction mixture to precipitate the product.

-

Stir the resulting slurry for 30 minutes in an ice bath.

-

Collect the solid by vacuum filtration, washing with diethyl ether (3 x 50 mL).

-

Dry the solid under vacuum at 40-50 °C to yield this compound.

Expected Yield: 90-98% Appearance: White to off-white crystalline solid

Reaction Mechanisms

Caption: Key mechanistic steps in the synthesis.

Step 1 (N-Protection): The deprotonated amino group of L-glutamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion results in the formation of the stable carbamate linkage.[2]

Step 2 (Cyclization): Acetic anhydride activates the terminal carboxylic acid of the glutamine side chain, forming a mixed anhydride. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form the six-membered piperidine-2,6-dione ring, with the elimination of acetic acid.[3][4]

Step 3 (Deprotection): The carbamate oxygen is protonated by the strong acid (HBr). The bromide ion then attacks the benzylic carbon in an SN2-type reaction, leading to the cleavage of the C-O bond and the formation of benzyl bromide. The resulting unstable carbamic acid readily decarboxylates to yield the free amine, which is then protonated by HBr to form the hydrobromide salt.[2]

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be similar to the hydrochloride salt, which melts with decomposition above 245 °C.[5] The free base melts at 142-143 °C.[6] |

| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~4.2-4.4 (m, 1H, CH-NH₃⁺), ~2.8-3.0 (m, 2H, CH₂), ~2.2-2.4 (m, 2H, CH₂) |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~175-180 (2C, C=O), ~50-55 (1C, CH-NH₃⁺), ~25-30 (1C, CH₂), ~20-25 (1C, CH₂) |

| IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~3000 (C-H stretch), ~1700-1750 (C=O stretch, dione) |

| Purity (HPLC) | ≥98%[5] |

Safety Precautions

-

General: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

-

Acetic Anhydride: This reagent is corrosive and reacts exothermically with water. Handle with care.

-

Hydrogen Bromide in Acetic Acid: This is a highly corrosive and toxic reagent that can cause severe burns. It should be handled with extreme caution in a fume hood. Ensure all glassware is dry before use to prevent a violent reaction with any residual water. In case of skin contact, wash immediately and thoroughly with water.

Conclusion

The protocol outlined in this application note provides a reliable and well-documented method for the synthesis of this compound, a key precursor for important pharmaceutical agents. By starting with the inexpensive amino acid L-glutamine, this three-step synthesis is both economical and efficient. The detailed procedural steps and explanations of the underlying chemical principles are intended to enable researchers in the fields of organic synthesis and drug discovery to successfully prepare this valuable intermediate for their research and development needs.

References

- Smolecule. (2023, August 15). Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Chemsrc. (2025, August 29). 3-aminopiperidine-2,6-dione | CAS#:2353-44-8.

- AK Scientific, Inc.

- ChemicalBook. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis.

- ChemicalBook. This compound CAS#: 90802-45-2.

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- ChemicalBook. (R)-3-Aminopiperidine(127294-73-9) 1H NMR spectrum.

- PubChem. 3-Aminopiperidine-2,6-dione hydrochloride.

- BLD Pharm. 24666-56-6|3-Aminopiperidine-2,6-dione hydrochloride.

- ResearchGate. (2024, June 2).

- National Center for Biotechnology Information. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. PubMed Central.

- Google Patents. CN1569820A - Process for synthesis of L-glutamine.

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- ChemicalBook.

- LGC Standards. 3-Aminopiperidine-2,6-dione Hydrochloride.

- National Center for Biotechnology Information. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. PubMed Central.

- Sigma-Aldrich. 3-aminopiperidine-2,6-dione.

- National Center for Biotechnology Information.

- Sigma-Aldrich. 3-Aminopiperidine-2,6-dione HCl | 24666-56-6.

- Advanced ChemBlocks. (S)-3-Aminopiperidine-2,6-dione.

- Google Patents.

- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.